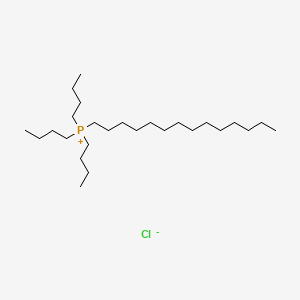

Tributyltetradecylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(tetradecyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUNSPZHHSNFFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034997 | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81741-28-8 | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81741-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-N-butyl tetradecyl phosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081741288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYL TETRADECYL PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82832Q4G52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tributyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tributyltetradecylphosphonium (B14369193) chloride (TTPC), a quaternary phosphonium (B103445) salt with applications as a biocide.[1][2] This document details the experimental protocols, key quantitative data, and logical workflows for the preparation and purification of this compound.

Introduction

Tributyltetradecylphosphonium chloride (TTPC) is a quaternary phosphonium salt recognized for its biocidal properties, particularly in industrial water treatment and oilfield applications.[1][2] Its molecular structure, featuring a positively charged phosphorus atom bonded to four alkyl chains, imparts surfactant-like properties that are effective in disrupting microbial cell membranes.[3] This guide outlines a detailed procedure for the synthesis of TTPC from commercially available starting materials, followed by a robust purification protocol to obtain the compound in high purity.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction between tributylphosphine (B147548) and 1-chlorotetradecane (B127486). The following protocol is adapted from established methodologies.[4][5][6]

Reaction Scheme

1-Chlorotetradecane + Tributylphosphine -> this compound

Experimental Protocol

Materials:

-

1-Chlorotetradecane

-

Tributylphosphine

-

N,N-Dimethylformamide (DMF) (solvent)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Chemical reaction kettle with stirring and temperature control

-

Dropping funnel

-

Condenser

Procedure:

-

To a chemical reaction kettle, add N,N-dimethylformamide (DMF).

-

While stirring, add 1-chlorotetradecane to the DMF.

-

Heat the mixture to 148-152°C with continuous stirring.

-

Once the temperature is stable, purge the reaction kettle with nitrogen gas to create an inert atmosphere.

-

Slowly add tributylphosphine to the reaction mixture via a dropping funnel over a period of 3 hours.

-

Maintain the reaction temperature at 150°C and continue stirring for 11.5 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature. The product will be a solid-liquid mixture, with the solid being the crude this compound.

Stoichiometry

The molar ratio of the reactants is crucial for a successful reaction. Based on the provided literature, the approximate molar ratios are as follows:[4]

| Reactant | Molar Ratio |

| 1-Chlorotetradecane | 1.0 |

| Tributylphosphine | 0.8 |

| N,N-Dimethylformamide | 2.7 |

Note: The provided patent literature expresses stoichiometry in mole percentages of the total reaction mixture, which is unconventional. The molar ratios above have been recalculated for clarity, assuming a basis for the provided percentages.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials and solvent. The following protocol utilizes vacuum filtration, extraction, and vacuum drying.[4][5]

Experimental Protocol

Materials:

-

n-Hexane (for extraction)

-

Crude this compound

Equipment:

-

Vacuum filter

-

Extraction tank

-

Vacuum drying oven

Procedure:

-

Separate the crude solid this compound from the liquid solvent (DMF) via vacuum filtration.

-

Transfer the solid crude product to an extraction tank.

-

Add n-hexane to the extraction tank and agitate to wash away impurities.

-

Separate the purified solid product from the n-hexane.

-

Place the purified product in a vacuum drying oven.

-

Dry the product at 57.5°C for 3.5 hours under vacuum to remove any residual solvent.[4]

Characterization of this compound

The identity and purity of the synthesized TTPC should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C26H56ClP[3] |

| Molecular Weight | 435.16 g/mol [3] |

| Appearance | White to yellow solid or semi-solid[7] |

| Melting Point | Data not available |

| Solubility | Soluble in water[1] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the butyl and tetradecyl chains. The protons alpha to the phosphorus atom would appear as a multiplet due to coupling with phosphorus. The terminal methyl groups of the butyl and tetradecyl chains would appear as triplets.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon in the butyl and tetradecyl chains. The carbons directly bonded to the phosphorus atom would exhibit coupling (J-coupling), resulting in doublets.

-

Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the tributyltetradecylphosphonium cation ([C26H56P]+) at m/z 399.7.

Workflow Diagrams

Synthesis Workflow

References

- 1. This compound Manufacturers, with SDS [mubychem.com]

- 2. santos.com [santos.com]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. CN103275125A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | 81741-28-8 [chemicalbook.com]

- 6. CN102167708A - Preparation method of tri-n-butylmyristylphosphonium chloride - Google Patents [patents.google.com]

- 7. Tributyltetradecyl phosphonium chloride | 81741-28-8 [sigmaaldrich.com]

An In-depth Technical Guide on the Physicochemical Properties of Tributyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tributyltetradecylphosphonium chloride (TTPC). The information is curated to support research, scientific analysis, and drug development applications. All quantitative data is presented in structured tables, and detailed experimental protocols for key properties are provided.

Core Physicochemical Properties

This compound is a quaternary phosphonium (B103445) salt that exhibits properties of an ionic liquid and a cationic surfactant. Its molecular structure consists of a central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a chloride counter-ion.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | TTPC, Tetradecyltributylphosphonium chloride | |

| CAS Number | 81741-28-8 | |

| Molecular Formula | C₂₆H₅₆ClP | [1] |

| Molecular Weight | 435.16 g/mol | [2] |

| Appearance | White to yellow solid, crystalline powder, or semi-solid. Also available as a colorless to light yellow liquid solution. | [3] |

| Melting Point | 41 - 45 °C | [2][4][5] |

| Boiling Point (of aqueous solution) | 100 °C | [1][6] |

| Solubility in Water | Completely soluble | [7][1][6][8] |

Table 2: Solution Properties of this compound (50% solution in water)

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [7][8] |

| pH | 6 - 8 | [7][9] |

| Density (at 20°C) | 0.95 - 1.00 g/mL | [7][9] |

Key Physicochemical Relationships

The physicochemical properties of this compound are interconnected, influencing its behavior in various applications. The following diagram illustrates these relationships.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below.

This protocol describes the determination of the melting point of solid this compound using a standard capillary melting point apparatus.

Materials and Equipment:

-

This compound (solid, crystalline powder)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a heating block and thermometer/temperature probe

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the designated slot in the heating block of the melting point apparatus.

-

Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point (around 40 °C).

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Recording the Melting Range: Observe the sample closely. Record the temperature at which the first signs of melting (the appearance of liquid) are observed. Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid. The recorded range is the melting point of the substance.

-

Replicate Measurements: For accuracy, repeat the measurement with fresh samples at least two more times and calculate the average melting range.

This protocol details the determination of the Critical Micelle Concentration (CMC) of this compound in an aqueous solution using a conductivity meter. This method is suitable for ionic surfactants like TTPC.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a temperature-compensated probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in deionized water with a concentration significantly above the expected CMC (e.g., 10 mM).

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

-

-

Experimental Setup:

-

Place a known volume of deionized water in a jacketed beaker connected to the thermostatic water bath to maintain a constant temperature (e.g., 25 °C).

-

Immerse the conductivity probe into the water and begin stirring gently with the magnetic stirrer.

-

-

Measurement:

-

Allow the system to equilibrate and record the conductivity of the pure water.

-

Make successive additions of the stock TTPC solution to the water in the beaker, allowing the conductivity reading to stabilize after each addition. Record the conductivity and the total concentration of TTPC after each addition.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The first region (at lower concentrations) corresponds to the conductivity of the monomeric surfactant. The second region (at higher concentrations) corresponds to the formation of micelles.

-

The intersection of the two extrapolated linear portions of the graph corresponds to the Critical Micelle Concentration (CMC).

-

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) using the conductivity method.

References

- 1. irochemical.com [irochemical.com]

- 2. sfdchem.com [sfdchem.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. accustandard.com [accustandard.com]

- 5. chembk.com [chembk.com]

- 6. Tributyl Tetradecyl Phosphonium Chloride(TTPC) - FarsionChemicalsInternationalLtd [farsionchemicals.m.icoc.me]

- 7. justagriculture.in [justagriculture.in]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Manufacturers, with SDS [mubychem.com]

Tributyltetradecylphosphonium Chloride (TTPC): A Technical Guide to its Biocidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltetradecylphosphonium (B14369193) chloride (TTPC) is a quaternary phosphonium (B103445) salt that has emerged as a potent biocide with broad-spectrum activity against a wide range of microorganisms, including slime-forming and sulfate-reducing bacteria.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of TTPC, focusing on its interaction with microbial cells. It summarizes key quantitative data on its biocidal efficacy, details relevant experimental protocols for its study, and presents visual diagrams of its mode of action and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and application of antimicrobial agents.

Core Mechanism of Action: Disruption of Microbial Cell Membranes

The primary biocidal activity of tributyltetradecylphosphonium chloride is attributed to its ability to disrupt the cytoplasmic membranes of microorganisms.[1][5] As a cationic surfactant, TTPC possesses a positively charged phosphonium head and a long hydrophobic alkyl tail. This amphipathic structure is central to its mechanism of action.

The process can be delineated into the following key stages:

-

Adsorption and Binding: The positively charged phosphonium head of the TTPC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interaction and Membrane Insertion: Following the initial electrostatic interaction, the long tetradecyl hydrocarbon tail of TTPC inserts into the hydrophobic core of the microbial cell membrane. This insertion disrupts the ordered structure of the lipid bilayer.

-

Membrane Permeabilization: The integration of TTPC molecules into the cell membrane leads to a loss of membrane integrity and an increase in permeability.[1][5] This disruption allows for the leakage of essential intracellular components, including ions (such as potassium), metabolites, and macromolecules like RNA and proteins.

-

Cell Lysis and Death: The uncontrolled efflux of cellular contents and the dissipation of the electrochemical gradients across the membrane ultimately lead to cell lysis and death.[1][6]

This mechanism is consistent with that of other quaternary-based biocides.[1] The efficiency of this process is influenced by the length of the alkyl chain, with longer chains generally exhibiting higher antimicrobial activity.[7][8]

Quantitative Data on Biocidal Efficacy

| Parameter | Organism(s) | Concentration (ppm active) | Time to Kill | Comparison | Reference |

| Complete Kill | Aerobic Bacteria | 5 | 1 hour | Outperformed glutaraldehyde (B144438) (>40 ppm) and THPS (40 ppm) | [2] |

| Complete Kill | Anaerobic Sulfate-Reducing Bacteria | 50 | 1 hour | Outperformed glutaraldehyde (150 ppm) and THPS (>200 ppm) | [2] |

| Biofilm Removal | General microbial biofilm | Effective at lower concentrations | 4 hours | More effective than THPS and glutaraldehyde | [4] |

| Planktonic Bacteria Reduction | Planktonic Bacteria | 30 | 24 hours | >99.9% reduction | [9] |

Note: THPS refers to Tetrakis(hydroxymethyl)phosphonium sulfate.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the biocidal mechanism of action of TTPC.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective: To determine the lowest concentration of TTPC that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

-

This compound (TTPC) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial culture in the logarithmic growth phase.

-

Sterile phosphate-buffered saline (PBS).

-

Sterile agar (B569324) plates (e.g., Tryptic Soy Agar).

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Preparation of TTPC Dilutions: a. Prepare a serial two-fold dilution of the TTPC stock solution in the sterile broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. b. Include a positive control well (broth with bacterial inoculum, no TTPC) and a negative control well (broth only).

-

Inoculum Preparation: a. Grow the test bacterium in the appropriate broth medium to the mid-logarithmic phase. b. Adjust the turbidity of the bacterial culture with sterile broth or PBS to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the TTPC dilutions and the positive control well. b. Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of TTPC in which there is no visible growth.

-

MBC Determination: a. From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile agar plate. b. Incubate the agar plates at the optimal temperature for 24-48 hours. c. The MBC is the lowest concentration of TTPC that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Assessment of Membrane Permeability using Fluorescent Dyes

Objective: To qualitatively and quantitatively assess the ability of TTPC to permeabilize bacterial membranes using membrane-impermeable fluorescent dyes.

Principle: Dyes such as propidium (B1200493) iodide (PI) and SYTOX Green are unable to cross the intact membranes of live cells. Upon membrane damage, these dyes enter the cell and intercalate with nucleic acids, resulting in a significant increase in fluorescence.

Materials:

-

Bacterial culture in the logarithmic growth phase.

-

TTPC solution.

-

Propidium iodide (PI) or SYTOX Green stock solution.

-

Sterile buffer (e.g., PBS).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with the sterile buffer. c. Resuspend the cells in the buffer to a desired optical density (e.g., OD₆₀₀ of 0.5).

-

Treatment and Staining: a. Add TTPC to the bacterial suspension at various concentrations (including a no-TTPC control). b. Immediately add the fluorescent dye (e.g., PI to a final concentration of 1-5 µM). c. Incubate the mixture at room temperature in the dark for a specified period (e.g., 15-30 minutes).

-

Measurement: a. Fluorometer: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for PI, excitation ~535 nm, emission ~617 nm). An increase in fluorescence intensity compared to the control indicates membrane permeabilization. b. Fluorescence Microscopy: Place a sample on a microscope slide and observe using a fluorescence microscope. Cells with compromised membranes will fluoresce brightly.

Measurement of Membrane Potential Depolarization

Objective: To determine if TTPC disrupts the bacterial membrane potential.

Principle: Voltage-sensitive dyes, such as DiSC₃(5) or the components of the BacLight™ Bacterial Membrane Potential Kit, can be used to monitor changes in membrane potential. For example, DiSC₃(5) is a fluorescent cation that accumulates in cells with a negative internal membrane potential, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.

Materials:

-

Bacterial culture in the logarithmic growth phase.

-

TTPC solution.

-

Voltage-sensitive dye (e.g., DiSC₃(5)).

-

A depolarizing agent as a positive control (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP).

-

Sterile buffer or growth medium.

-

Fluorometer.

Procedure:

-

Cell and Dye Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest and resuspend the cells in the appropriate buffer or medium to a specific optical density. c. Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

-

Fluorescence Measurement: a. Place the cell suspension in a cuvette in a fluorometer and record the baseline fluorescence. b. Add TTPC to the cuvette at the desired concentration and continue to record the fluorescence over time. c. In a separate experiment, add the positive control (CCCP) to confirm that the dye responds to depolarization.

-

Data Analysis: a. An increase in fluorescence intensity upon the addition of TTPC indicates membrane depolarization.

Potential for Enzyme Inhibition

While the primary mechanism of action of TTPC is membrane disruption, it is plausible that at sub-lethal concentrations, it may also interfere with cellular enzymatic activities. Cationic surface-active compounds can form electrostatic bonds with carboxyl groups in proteins and enzymes, potentially interfering with their function.[6] However, the rapid and potent membrane-disruptive effects of TTPC at bactericidal concentrations suggest that this is the predominant mode of action leading to cell death. Further research is warranted to investigate the specific enzymatic targets of TTPC at sub-inhibitory concentrations.

Resistance Mechanisms

The development of microbial resistance to biocides is a growing concern. For quaternary ammonium (B1175870) and phosphonium compounds, resistance can emerge through several mechanisms, including:

-

Efflux Pumps: Bacteria may acquire or upregulate genes encoding efflux pumps that actively transport the biocide out of the cell before it can reach its target concentration at the cell membrane.

-

Alterations in Cell Wall/Membrane Composition: Changes in the composition of the outer membrane or cell wall can reduce the binding and uptake of the biocide.

-

Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to biocides due to reduced penetration of the antimicrobial agent and altered physiological states of the cells within the biofilm.

While TTPC has been shown to be effective against biofilms, the potential for resistance development underscores the importance of appropriate dosing and application strategies.

Conclusion

This compound is a highly effective biocide that exerts its antimicrobial activity primarily through the rapid disruption of microbial cell membranes. Its cationic, amphipathic nature facilitates its interaction with and insertion into the lipid bilayer, leading to increased permeability, leakage of cellular components, and ultimately cell death. Quantitative data confirms its high efficacy at low concentrations compared to other commonly used biocides. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of TTPC and other novel antimicrobial agents. A thorough understanding of its mechanism of action is crucial for its effective application and for mitigating the potential for resistance development.

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane Permeability Assay [bio-protocol.org]

- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Understanding the Surfactant Properties of Tributyltetradecylphosphonium Chloride (TTPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the surfactant properties of Tributyltetradecylphosphonium (B14369193) chloride (TTPC). TTPC, a quaternary phosphonium (B103445) salt, is recognized as a potent cationic surfactant with significant industrial applications. While its primary use is as a non-oxidizing biocide and antimicrobial agent in sectors such as industrial water treatment and enhanced oil recovery, its fundamental surfactant characteristics are of interest to researchers in various fields, including drug delivery. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of TTPC's behavior as a surface-active agent.

Core Physicochemical and Surfactant Properties of TTPC

Tributyltetradecylphosphonium chloride (TTPC) is a cationic surfactant characterized by a positively charged phosphorus atom covalently bonded to four alkyl chains, one of which is a long C14 chain that provides hydrophobicity, and three butyl groups. The molecule is neutralized by a chloride counter-ion. Its chemical structure confers high surface activity and complete solubility in water.[1]

Quantitative Data Summary

| Physicochemical Property | Value | Reference |

| IUPAC Name | tributyl(tetradecyl)phosphonium chloride | [2] |

| Synonyms | TTPC, Bellacide 350 | [1][2] |

| CAS Number | 81741-28-8 | [1][2][3] |

| Molecular Formula | C₂₆H₅₆ClP | [1][2] |

| Molecular Weight | 435.16 g/mol | [4] |

| Physical State | Colorless to light yellow liquid | [1] |

| Solubility | Completely soluble in water | [1] |

| Stability | Stable over a wide pH range; not degraded by UV light | [1][2] |

| Surfactant Property | Value | Conditions | Reference |

| Surface Tension | 51 mN/m | Aqueous solution (90% saturation) at 20°C | [5] |

| Interfacial Tension Reduction | Reduced from 19.2 mN/m to 0.1 mN/m | Water/crude oil interface with a formulation of 4000 ppm TTPC, 4 wt% NaCl, and 5000 ppm NaOH | [6] |

| Critical Micelle Concentration (CMC) | Data not available in reviewed literature | - |

Experimental Protocols

This section details the methodologies for the synthesis of TTPC and the determination of its surface tension, as derived from the available literature.

Synthesis of this compound (TTPC)

TTPC is synthesized via a quaternization reaction between tri-n-butylphosphine and 1-chlorotetradecane (B127486).[3][7][8]

Materials:

-

1-chlorotetradecane

-

Tri-n-butylphosphine

-

N,N-dimethylformamide (DMF) as solvent (optional)

-

Nitrogen gas (for inert atmosphere)

-

n-hexane (for extraction/purification)

Equipment:

-

Chemical reaction kettle with stirrer and temperature control

-

Vacuum filter

-

Extraction tank

-

Vacuum drying oven

Procedure:

-

Charge the chemical reaction kettle with 1-chlorotetradecane and tri-n-butylphosphine (an equimolar ratio is typically used). DMF can be used as a solvent.

-

Purge the reactor with nitrogen gas to establish an inert atmosphere.

-

Heat the reaction mixture to 140-150°C with constant stirring.[7][8]

-

Maintain the reaction at this temperature for a specified duration (e.g., 11.5-12 hours) to ensure completion of the quaternization reaction.[7][8]

-

After the reaction is complete, cool the mixture.

-

The crude product can be purified by vacuum stripping to remove any volatile components or by extraction with a non-polar solvent like n-hexane to remove unreacted starting materials.[3][7][8]

-

The purified TTPC is then dried under vacuum to yield the final product.[7]

Surface Tension Measurement

The surface tension of an aqueous solution of TTPC can be determined using the Wilhelmy plate method, as described in regulatory filings.[5] This method measures the force required to detach a platinum plate from the surface of the liquid.

Equipment:

-

Tensiometer (e.g., Krüss GmbH, Model K100)

-

Precision balance

-

Thermostatically controlled sample vessel

-

Platinum Wilhelmy plate

-

Cleaning solutions for the platinum plate (e.g., distilled water, ethanol, and flame cleaning)

Procedure:

-

Preparation of the TTPC Solution: Prepare an aqueous solution of TTPC at the desired concentration (e.g., 90% of the saturation concentration).[5] Ensure the TTPC is completely dissolved.

-

Instrument Setup:

-

Thoroughly clean the platinum plate and the sample vessel to remove any contaminants. A common procedure is to rinse with distilled water, then ethanol, and then to heat the plate in a flame until it glows red-hot to burn off any organic residues.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

-

Measurement:

-

Place the TTPC solution in the sample vessel and allow it to reach thermal equilibrium at the target temperature (e.g., 20°C).[5]

-

Suspend the clean Wilhelmy plate from the tensiometer's force sensor.

-

Lower the plate until it just touches the surface of the liquid. The liquid will wet the plate, and a meniscus will form.

-

The tensiometer slowly raises the plate, measuring the maximum force exerted by the surface tension just before the meniscus detaches.

-

The surface tension (γ) is calculated from this force (F), the wetted perimeter of the plate (L), and the contact angle (θ), which is assumed to be zero for a perfectly wetted platinum plate: γ = F / (L * cos(θ)).

-

-

Data Recording: Record the surface tension value in mN/m. For regulatory purposes, measurements may be continued until a stable value is achieved (e.g., the standard deviation of measurements over a period of time is below a certain threshold).[5]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for TTPC and the experimental workflow for surface tension measurement.

Caption: Synthesis workflow for this compound (TTPC).

Caption: Experimental workflow for the Wilhelmy plate surface tension measurement method.

Applications and Relevance to Drug Development

Established Industrial Applications

TTPC's primary role is as a biocide, where its cationic surfactant nature is key to its mechanism of action.[4] It disrupts the cell membranes of microorganisms, leading to increased permeability and cell death.[4] This property is leveraged in industrial water systems, cooling towers, and oil and gas operations to control the growth of slime-forming and sulfate-reducing bacteria.[1][4] In enhanced oil recovery, its ability to significantly lower the interfacial tension between oil and water is crucial for mobilizing residual oil from rock formations.[6]

Considerations for Drug Development

While there is no direct evidence in the reviewed literature of TTPC being used in pharmaceutical formulations, understanding its properties is valuable for drug development professionals for several reasons:

-

Cationic Surfactants in Drug Delivery: Cationic surfactants, as a class, are explored in drug delivery for various purposes. Their positive charge allows for interaction with negatively charged biological membranes, which can be harnessed to enhance drug permeation across epithelial barriers. They are also used in the formulation of nano-emulsions and as agents in gene delivery systems to complex with negatively charged nucleic acids.

-

Structure-Activity Relationship: The structure of TTPC, with its quaternary phosphonium head group and specific alkyl chain lengths, provides a case study for structure-activity relationships. The balance between the hydrophobic tail and the cationic head dictates its surface activity and its interaction with biological systems.

-

Toxicity as a Limiting Factor: A significant hurdle for the direct application of TTPC in drug delivery is its inherent toxicity. It is classified as having very high acute toxicity to aquatic organisms.[2] This biocidal activity, while beneficial for industrial applications, suggests a low therapeutic index and potential for cytotoxicity, which would need to be overcome or mitigated for any pharmaceutical application.

References

- 1. irochemical.com [irochemical.com]

- 2. santos.com [santos.com]

- 3. This compound | 81741-28-8 [chemicalbook.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103275125A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Critical Micelle Concentration of Tributyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltetradecylphosphonium chloride, scientifically represented as [P4,4,4,14]Cl, is a quaternary phosphonium (B103445) salt that has garnered interest for its properties as a cationic surfactant and a biocide. Its molecular structure, featuring a positively charged phosphorus atom bonded to four alkyl chains of varying lengths, imparts amphiphilic characteristics that drive its self-assembly in aqueous solutions. This technical guide provides a comprehensive overview of a key parameter governing this behavior: the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles, a phenomenon that fundamentally alters the physicochemical properties of the solution, such as surface tension and conductivity. Understanding the CMC of [P4,4,4,14]Cl is crucial for its effective application in various fields, including its use as a biocide in industrial water systems and its potential in enhanced oil recovery.

Data Presentation

As no specific quantitative data for the CMC of this compound was found in the public domain, a comparative table of CMC values for structurally similar surfactants is presented below to provide a contextual understanding. This data highlights how changes in alkyl chain length and headgroup identity can influence the CMC.

| Surfactant Name | Structure | CMC (mM) | Temperature (°C) | Method |

| Dodecyltrimethylammonium bromide | C12H25N(CH3)3Br | ~15 | 25 | Various |

| Tetradecyltrimethylammonium bromide | C14H29N(CH3)3Br | ~3.5 | 25 | Various |

| Cetyltrimethylammonium bromide | C16H33N(CH3)3Br | ~0.9 | 25 | Various |

| This compound | C14H29P(C4H9)3Cl | Not Available | - | - |

Note: The CMC values for the ammonium-based surfactants are approximate and can vary depending on the experimental conditions and measurement technique.

Experimental Protocols for CMC Determination

The critical micelle concentration is typically determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property versus concentration plot is observed is taken as the CMC. The two most common methods are surface tension and conductivity measurements.

Surface Tension Method

Principle: Below the CMC, the addition of a surfactant to a solvent causes a significant decrease in the surface tension as the surfactant monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with increasing concentration.

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound in deionized water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.

-

Preparation of Dilutions: A series of solutions with varying concentrations of the surfactant are prepared by diluting the stock solution. It is crucial to prepare a sufficient number of concentrations both below and above the expected CMC to accurately determine the inflection point.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature. The instrument should be calibrated before use.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

Conductivity Method

Principle: For ionic surfactants like this compound, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases almost linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.

Detailed Methodology:

-

Preparation of Stock Solution and Dilutions: As with the surface tension method, a stock solution and a series of dilutions are prepared using high-purity, deionized water to minimize the influence of other ions.

-

Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. The conductivity cell should be thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

Data Analysis: The measured conductivity is plotted against the surfactant concentration. The plot will exhibit a break or a change in slope at the CMC. The intersection of the two linear portions of the graph gives the CMC value.

Mandatory Visualization

To illustrate the general workflow for determining the Critical Micelle Concentration (CMC) of a surfactant, the following diagram is provided.

Spectral characterization of Tributyltetradecylphosphonium chloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of Tributyltetradecylphosphonium (B14369193) chloride (TTPC), a quaternary phosphonium (B103445) salt with applications as a biocide and surfactant. Due to the limited availability of specific experimental spectra in the public domain, this guide presents a combination of confirmed molecular data and predicted spectral characteristics based on analogous compounds and established principles of NMR, IR, and Mass Spectrometry.

Molecular and Physical Properties

Tributyltetradecylphosphonium chloride is a cationic surfactant.[1] Its structure consists of a central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a chloride counter-ion.

| Property | Value | Reference |

| Chemical Name | Tributyl(tetradecyl)phosphonium chloride | [2] |

| Synonyms | TTPC, Tri-n-butyl tetradecyl phosphonium chloride | [2] |

| CAS Number | 81741-28-8 | [2] |

| Molecular Formula | C₂₆H₅₆ClP | [2][3] |

| Molecular Weight | 435.15 g/mol | [2][3] |

| Cation Formula | C₂₆H₅₆P⁺ | [3] |

| Cation Molecular Weight | 399.7 g/mol | [3] |

| Appearance | Colorless to pale straw liquid or white solid | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of TTPC. While a public spectrum for TTPC is not available, a confidential "Proton NMR Spectrum with Assignments" was noted in a 2015 regulatory submission, confirming its use for identity confirmation.[6] The following tables outline the predicted chemical shifts for ¹H, ¹³C, and ³¹P NMR, based on typical values for long-chain tetraalkylphosphonium salts.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the three butyl chains and the single tetradecyl chain. The protons on the methylene (B1212753) groups alpha to the positively charged phosphorus atom will be the most deshielded.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 2.2 - 2.4 | m | P-CH₂ - (alpha protons on all four alkyl chains) |

| ~ 1.4 - 1.6 | m | P-CH₂-CH₂ -CH₂ -CH₃ (beta & gamma protons on butyl chains) |

| ~ 1.2 - 1.4 | m (br s) | -(CH₂ )₁₂- (methylene protons on the long tetradecyl chain) |

| ~ 0.9 - 1.0 | t | -CH₂-CH₃ (terminal methyl protons on butyl chains) |

| ~ 0.8 - 0.9 | t | -CH₂-CH₃ (terminal methyl protons on tetradecyl chain) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon environment. Carbons directly attached to the phosphorus atom (Cα) will appear as doublets due to ¹J-coupling with the phosphorus atom and will be shifted downfield.[7]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 80 | P-C H₂- (alpha carbons on all four alkyl chains) |

| ~ 25 - 35 | Interior methylene carbons of the alkyl chains |

| ~ 20 - 25 | P-CH₂-C H₂- (beta carbons on all four alkyl chains) |

| ~ 13 - 15 | -C H₃ (terminal methyl carbons on all four alkyl chains) |

Predicted ³¹P NMR Data

The ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. For similar phosphonium salts, this signal typically appears as a singlet in a proton-decoupled spectrum.[8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 23 - 35 | s | P ⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of TTPC is dominated by the vibrational modes of its long alkyl chains. Key absorption bands are expected for C-H stretching and bending, with characteristic vibrations associated with the phosphonium center.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 2960 - 2950 | Strong | C-H asymmetric stretching (CH₃) |

| ~ 2925 - 2915 | Strong | C-H asymmetric stretching (CH₂) |

| ~ 2875 - 2865 | Strong | C-H symmetric stretching (CH₃) |

| ~ 2855 - 2845 | Strong | C-H symmetric stretching (CH₂) |

| ~ 1470 - 1460 | Medium | C-H bending (scissoring) of CH₂ and asymmetric bending of CH₃ |

| ~ 1380 - 1375 | Medium | C-H symmetric bending (umbrella) of CH₃ |

| ~ 725 - 720 | Weak | CH₂ rocking of long alkyl chain |

| ~ 1200 - 1300 | Medium | P-CH₂-R deformation |

| ~ 722- 755 | Medium | P-C stretching |

Data estimated based on typical values for long-chain tetraalkylphosphonium salts.[9][10]

Mass Spectrometry (MS)

Mass spectrometry of TTPC, typically using a soft ionization technique like Electrospray Ionization (ESI), will primarily show the intact cation. Tandem MS (MS/MS) can be used to induce fragmentation for structural confirmation.

| m/z Value | Ion | Notes |

| ~ 399.7 | [C₂₆H₅₆P]⁺ | Intact tributyltetradecylphosphonium cation (Parent Ion / M⁺) |

| Various | [M - C₄H₈]⁺, [M - C₄H₉]⁺, [M - C₁₄H₂₈]⁺, etc. | Fragment ions resulting from the loss of neutral alkyl or alkene fragments. |

The fragmentation of tetraalkyl phosphonium ions typically involves the loss of stable neutral species from the cation.[11]

Experimental Protocols

The following are generalized protocols for the spectral analysis of TTPC. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve ~10-20 mg of TTPC in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the spectrum using a standard proton experiment. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled carbon experiment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR Acquisition : Acquire the spectrum using a proton-decoupled phosphorus experiment. A wider spectral width may be needed initially to locate the peak. Use an external reference standard like 85% H₃PO₄.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

IR Spectroscopy Protocol

-

Sample Preparation (Liquid/Waxy Solid) :

-

Thin Film Method : Place one or two drops of the neat TTPC sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Grind 1-2 mg of TTPC with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of TTPC (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water. High concentrations of non-volatile salts or buffers should be avoided.[7]

-

Data Acquisition (ESI-MS) : Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-600 amu).

-

Data Acquisition (ESI-MS/MS) : Select the parent ion (m/z ~399.7) in the first mass analyzer (Q1). Induce fragmentation in a collision cell (q2) using an inert gas (e.g., argon). Analyze the resulting fragment ions in the second mass analyzer (Q3).

Visualizations

Workflow for Spectral Characterization

Caption: General workflow for the spectral characterization of TTPC.

Biocidal Mode of Action

This compound acts as a biocide by disrupting microbial cell membranes, leading to the leakage of essential cellular components and ultimately, cell death.[6]

Caption: Simplified mechanism of TTPC's biocidal activity.

References

- 1. santos.com [santos.com]

- 2. Tri-n-butyl tetradecyl phosphonium chloride | C26H56P.Cl | CID 9889168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 81741-28-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. researchgate.net [researchgate.net]

- 8. P-31 NMR Spectrum [acadiau.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Tributyltetradecylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tributyltetradecylphosphonium chloride (TTPC), an ionic liquid with applications in various industrial and scientific fields. This document details the thermal behavior of TTPC under different conditions, outlines the experimental protocols for its analysis, and presents the known decomposition products. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound, particularly in applications where thermal stress is a factor.

Introduction

This compound, a quaternary phosphonium (B103445) salt, is a member of the ionic liquid family. These salts are noteworthy for their low vapor pressure, wide liquid range, and high thermal stability. TTPC is utilized as a biocide in industrial processes, including hydraulic fracturing.[1] Its efficacy and physical properties are intrinsically linked to its chemical stability, particularly at elevated temperatures. Understanding the thermal limits and decomposition pathways of TTPC is critical for ensuring its safe handling, predicting its longevity in various applications, and mitigating the formation of potentially hazardous byproducts. Generally, phosphonium-based ionic liquids exhibit high thermal stability, often greater than their imidazolium (B1220033) and ammonium (B1175870) counterparts.[2][3][4]

Thermal Stability Profile

The thermal stability of a substance is its ability to resist chemical change upon heating. For ionic liquids like TTPC, this is typically evaluated using thermogravimetric analysis (TGA).

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of decomposition is a key parameter derived from TGA, indicating the temperature at which significant mass loss begins. While a specific onset temperature for TTPC is not consistently reported across publicly available literature, data on its mass loss at elevated temperatures provides insight into its stability. The compound is noted to be stable under normal temperature conditions.[5]

Table 1: Quantitative Thermal Decomposition Data for this compound [5]

| Temperature (°C) | Mass Loss (%) |

| 180 | 2.1 |

| 280 | 4.5 |

| 320 | 6.8 |

Note: This data was reported using a thermal gradient of 5 °C per minute.[5]

Factors Influencing Thermal Stability

The thermal stability of phosphonium ionic liquids can be influenced by several factors:

-

Atmosphere: The presence of oxygen can lower the thermal stability of phosphonium ionic liquids compared to an inert atmosphere like nitrogen.[6][7]

-

Purity: Impurities can catalyze decomposition reactions, leading to an underestimation of the thermal stability.[6][7]

-

Heating Rate: Higher heating rates in TGA can lead to an overestimation of the decomposition temperature.[6][7]

-

Presence of Other Substances: The addition of metal chlorides has been observed to increase the thermal stability of similar phosphonium chlorides by coordinating with the chloride anions and reducing their Lewis basicity.[6][7]

Thermal Decomposition

When subjected to temperatures exceeding its stability threshold, TTPC undergoes decomposition, breaking down into smaller, more volatile molecules.

Decomposition Products

The primary hazardous decomposition products identified from the thermal breakdown of this compound and similar phosphonium salts include:

-

Phosphine (B1218219) (PH₃): A highly toxic and flammable gas.[8]

-

Chlorides: Likely in the form of hydrogen chloride (HCl) or other chlorinated organic compounds.[8]

-

Acids: Various acidic byproducts.[8]

-

Oxides of Phosphorus (e.g., P₂O₅): Particularly when heated in the presence of air.[8][9]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of combustion in the presence of sufficient oxygen.[9][10]

The general decomposition pathway for quaternary phosphonium salts often involves the nucleophilic attack of the anion on the cation, leading to the cleavage of a phosphorus-carbon bond and the formation of a tertiary phosphine and an alkyl halide.

Experimental Protocols

The following section details a generalized methodology for the thermal analysis of TTPC, based on common practices for ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Perkin Elmer TGA 7, TA Instruments Q50)

-

Platinum or ceramic sample pans

-

Microbalance

Procedure (Ramped Temperature Method):

-

Sample Preparation: Ensure the TTPC sample is dry, as moisture can affect the results. A typical sample mass is between 5 and 10 mg.

-

Instrument Setup:

-

Place the accurately weighed sample into a TGA pan.

-

Load the pan into the TGA furnace.

-

Purge the furnace with an inert gas (typically high-purity nitrogen) at a flow rate of 20-40 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature (e.g., 600 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Note the temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%).

-

Isothermal TGA for Long-Term Stability

Objective: To assess the long-term thermal stability of TTPC at a specific operating temperature.

Procedure:

-

Follow steps 1 and 2 of the ramped temperature method.

-

Thermal Program:

-

Rapidly heat the sample to the desired isothermal temperature (a temperature below the T_onset determined from the ramped method).

-

Hold the sample at this temperature for an extended period (e.g., several hours).

-

Continuously record the sample mass as a function of time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus time.

-

Determine the rate of decomposition at that temperature.

-

Safety and Handling Considerations

Given the thermal decomposition products of this compound, appropriate safety measures are imperative when handling this compound at elevated temperatures.

-

Ventilation: All heating of TTPC should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile decomposition products.[8]

-

Atmosphere Control: When possible, heating TTPC under an inert atmosphere (e.g., nitrogen, argon) can mitigate oxidative decomposition pathways.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and reducing agents, especially at high temperatures.[8]

Conclusion

This compound exhibits good thermal stability under normal conditions, characteristic of phosphonium-based ionic liquids. However, at temperatures above approximately 180°C, it begins to undergo measurable decomposition. The decomposition process accelerates at higher temperatures and results in the formation of hazardous substances, including phosphine and various chlorides. The stability of TTPC is also dependent on the surrounding atmosphere and the purity of the sample. Researchers and professionals using this compound must be aware of its thermal limitations and implement appropriate experimental and safety protocols to ensure its effective and safe application. Further studies employing techniques such as TGA coupled with Mass Spectrometry (TGA-MS) would provide more detailed insights into the specific decomposition mechanisms and product distribution under various conditions.

References

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tributyltetradecylphosphonium Chloride in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) salt classified as an ionic liquid. TTPC sees significant use as a biocide, particularly in industrial water systems and oilfield applications, and its effectiveness is intrinsically linked to its physicochemical properties, most notably its solubility.[1][2] This document details its solubility in various organic solvents, outlines common experimental protocols for solubility determination, and illustrates key procedural workflows.

Physicochemical Properties

This compound (CAS No. 81741-28-8) is a phosphonium cationic surfactant.[1] It is recognized for its high surface activity, stability over a wide pH range, and potent antimicrobial properties, which stem from its ability to disrupt microbial cell membranes.[2] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 81741-28-8 | [3] |

| Molecular Formula | C26H56ClP | [3][4] |

| Molecular Weight | 435.1 g/mol | [3][4] |

| Appearance | Crystalline powder (pure); Clear, colorless to pale straw liquid (solution) | [3] |

| Water Solubility | Complete | [2][3][5][6] |

Solubility in Organic Solvents

The solubility of TTPC is a critical parameter for its formulation and application, especially in systems involving non-aqueous phases. Quantitative data for its solubility in several common organic solvents at 20°C has been reported and is summarized in the table below. The data indicates high solubility in polar and moderately polar organic solvents, and very low solubility in nonpolar aliphatic hydrocarbons.

| Organic Solvent | Solubility at 20°C (g/kg of solvent) |

| Methanol | > 250 |

| Acetone | > 250 |

| Dichloromethane | > 250 |

| Ethyl Acetate | > 250 |

| Toluene | > 250 |

| n-Heptane | 0.07 |

| Source: Government of Canada, Pest Management Regulatory Agency |

Beyond this, TTPC is also known to be miscible with acetic acid, forming a homogeneous solution in the absence of water.[7][8] This property is leveraged in applications such as the integrated leaching and separation of metals.[8]

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility requires precise and well-controlled methodologies. While specific experimental details for the data cited above are not publicly available, standard methods for determining the solubility of ionic liquids in organic solvents are well-established. Two common approaches are the analytical equilibrium method and the synthetic cloud-point method.

This method involves preparing a saturated solution at a constant temperature, followed by quantitative analysis of the liquid phase.

-

Preparation of Supersaturated Mixture : An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor).

-

Equilibration : The mixture is agitated (e.g., via magnetic stirring or mechanical shaking) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The time required for equilibration can be determined by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation : After equilibration, agitation is stopped, and the mixture is left undisturbed to allow the excess undissolved solid to settle. For mixtures with fine suspended particles, high-speed centrifugation is employed to achieve clear phase separation.[9]

-

Sampling and Analysis : A precise aliquot of the clear, saturated supernatant is carefully withdrawn using a pre-heated or temperature-controlled syringe fitted with a sub-micron filter to avoid transferring any solid particles. The sample is then diluted with a suitable solvent and its concentration is determined using an appropriate analytical technique.

-

Common Analytical Techniques :

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) for non-volatile ionic liquids.

-

UV-Vis Spectrophotometry if the ionic liquid possesses a chromophore.

-

Gravimetric Analysis by evaporating the solvent from a known mass of the saturated solution and weighing the residual ionic liquid. This is suitable for non-volatile solutes and volatile solvents.

-

-

-

Calculation : The solubility is calculated from the measured concentration and expressed in desired units (e.g., g/kg, mol/L, mole fraction).

The cloud-point method is particularly useful for determining the temperature-dependent solubility and constructing phase diagrams for liquid-liquid equilibria.[10]

-

Sample Preparation : A mixture of TTPC and the organic solvent of a precisely known composition is prepared gravimetrically in a sealed, transparent view-cell.

-

Heating/Cooling Cycle : The cell is placed in a temperature-controlled bath and heated slowly while being agitated until a single homogeneous phase is observed.

-

Cloud-Point Observation : The clear, single-phase solution is then cooled slowly at a controlled rate (e.g., 0.1-0.5 °C/min). The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud-point temperature. This temperature corresponds to the saturation point for that specific composition.[10]

-

Phase Diagram Construction : The procedure is repeated for several different compositions to generate a series of temperature-composition data points, which are then plotted to construct the solubility curve or phase diagram.

Caption: General workflows for determining ionic liquid solubility.

Applications Driven by Solubility Characteristics

The solubility profile of TTPC is fundamental to its primary applications. Its high solubility in water and polar organic solvents, combined with its surfactant nature, dictates its use and efficacy in various systems.

-

Industrial Biocide : Complete water solubility ensures that TTPC can be easily dosed and distributed throughout industrial water systems, such as cooling towers and paper mills, to control microbial growth and biofilm formation.[2][5][11]

-

Oilfield Operations : In hydraulic fracturing and water flooding, TTPC is used as a biocide to prevent microbial-induced corrosion and reservoir souring.[1] Its solubility in the complex aqueous mixtures used in these operations is essential for its function.

-

Metal Extraction : The miscibility of TTPC with certain organic acids and its phase behavior with water (forming aqueous biphasic systems) can be exploited for selective metal ion extraction.[7][12] This is a growing area of interest for using ionic liquids as greener alternatives to volatile organic solvents in hydrometallurgy.[12]

Caption: Relationship between TTPC's properties and its applications.

References

- 1. santos.com [santos.com]

- 2. irochemical.com [irochemical.com]

- 3. This compound Manufacturers, with SDS [mubychem.com]

- 4. Tri-n-butyl tetradecyl phosphonium chloride | C26H56P.Cl | CID 9889168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound / TTPC CAS 81741-28-8 - Buy 81741-28-8, Ttpc, this compound Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 6. Tributyltetradecyl-lphosphonium chloride--Changshu New-Tech Chemicals Co., Ltd. [xinte-chem.com]

- 7. Integrated Leaching and Separation of Metals Using Mixtures of Organic Acids and Ionic Liquids | MDPI [mdpi.com]

- 8. Buy this compound | 81741-28-8 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TTPC, TTPC Biocide, Cas 81741-28-8 - IRO Water Treatment Chemicals [irowater.com]

- 12. How NaCl addition destabilizes ionic liquid micellar suspension until phase separation [comptes-rendus.academie-sciences.fr]

Navigating the Safe Handling of Tributyltetradecylphosphonium Chloride: A Technical Guide for Laboratory Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) salt utilized in various research and development applications. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Understanding the Hazard Profile

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific pictograms and statements to communicate these risks.

Table 1: GHS Hazard Identification

| Pictogram | Signal Word | Hazard Statements |

| GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[1][2][3] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, appropriate engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls

A well-ventilated laboratory environment is crucial.[2] Use of a chemical fume hood is recommended to control the emissions of any dust or aerosols at the source.[2] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment

The following PPE should be worn at all times when handling TTPC:

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended if splashing is a hazard. | Conforming to EN166 (EU) or NIOSH (US) standards.[3][4] |

| Skin | Protective gloves (Neoprene or nitrile), lab coat, apron, or coveralls. | Wear impervious clothing.[1][3][5] |

| Respiratory | NIOSH-certified dust and mist respirator. | Recommended where exposure through inhalation may occur.[1] |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid all unnecessary exposure.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

-

Store away from incompatible materials such as strong bases, amines, metals, and oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][3] |

Accidental Release Measures

In case of a spill, evacuate unnecessary personnel.[1] Wear appropriate protective equipment as described in Section 2.2.[1] Contain the spill with dikes or absorbents to prevent it from entering sewers or public waters.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Fire-Fighting Measures

While this compound is not considered combustible, appropriate extinguishing media for the surrounding fire should be used, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][3]

Toxicological Information

Understanding the toxicological properties of this compound is essential for risk assessment.

Table 4: Acute Toxicity Data

| Route of Exposure | Species | Value | Classification |